1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane
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Overview
Description
1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a diazepane ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane typically involves multistep reactions. One common method involves the use of 3-fluoro-4-methoxyacetophenone as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the diazepane ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: A precursor in the synthesis of 1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane.
1,3,4-Oxadiazole Derivatives: Compounds with similar structural features and potential biological activities.
Isoxazole Derivatives: Another class of compounds with comparable properties and applications.
Uniqueness
This compound is unique due to its specific combination of a fluorine atom, methoxy group, and diazepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H19FN2O |
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Molecular Weight |
238.30 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C13H19FN2O/c1-10-5-7-16(8-6-15-10)11-3-4-13(17-2)12(14)9-11/h3-4,9-10,15H,5-8H2,1-2H3 |
InChI Key |
WQVBCJXNIWJSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C2=CC(=C(C=C2)OC)F |
Origin of Product |
United States |
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